Aec kanamycin A - 73352-74-6

Aec kanamycin A

Catalog Number: EVT-1543105
CAS Number: 73352-74-6
Molecular Formula: C21H41N5O13
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Kanamycin A is sourced from the fermentation of Streptomyces kanamyceticus, a soil-dwelling actinobacterium. The production process involves culturing this microorganism under specific conditions that promote the biosynthesis of the antibiotic. The compound can also be chemically modified to enhance its properties or to produce derivatives with improved efficacy or reduced toxicity.

Classification

Aec kanamycin A belongs to the class of aminoglycoside antibiotics. Aminoglycosides are characterized by their amino sugar structure and are known for their bactericidal activity, primarily targeting bacterial ribosomes to inhibit protein synthesis. This class includes other well-known antibiotics such as gentamicin and tobramycin.

Synthesis Analysis

Methods

The synthesis of Aec kanamycin A typically involves both fermentation and chemical modification techniques. The fermentation process utilizes Streptomyces kanamyceticus, where specific growth conditions are optimized to maximize yield. Following fermentation, purification techniques such as crystallization or chromatography are employed to isolate the antibiotic.

Technical Details:

  • Fermentation: Culturing Streptomyces kanamyceticus in a suitable medium containing carbohydrates and nitrogen sources.
  • Isolation: After fermentation, the broth is processed to extract kanamycin using solvent extraction followed by chromatographic methods.
  • Chemical Modification: Derivatives can be synthesized through reactions involving protective group chemistry, often yielding compounds with altered pharmacological profiles.
Molecular Structure Analysis

Structure

The molecular structure of Aec kanamycin A consists of a core structure that includes multiple amino sugar units linked by glycosidic bonds. The specific arrangement of these sugars contributes to its biological activity.

Data

  • Molecular Formula: C₁₈H₃₉N₅O₂₁
  • Molecular Weight: Approximately 581.6 g/mol
  • Structural Features: The molecule features a 2-deoxystreptamine backbone and multiple hydroxyl groups that play crucial roles in its interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Aec kanamycin A undergoes various chemical reactions that can modify its structure and enhance its activity. Key reactions include:

  • Acetylation: This reaction can produce derivatives that exhibit altered antibacterial properties.
  • Hydrolysis: Under certain conditions, kanamycin can hydrolyze, affecting its stability and efficacy.

Technical Details:

  • The reaction conditions (pH, temperature) significantly influence the stability and activity of the compound.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor these reactions.
Mechanism of Action

Process

Aec kanamycin A exerts its antibacterial effect primarily through binding to the 30S subunit of bacterial ribosomes. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins.

Data

  • Binding Affinity: Kanamycin has a high affinity for the ribosomal RNA component, which is critical for its function.
  • Bactericidal Activity: The misreading of mRNA results in bacterial cell death, making it effective against a broad spectrum of Gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water, which is essential for its administration in clinical settings.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions.
  • pH Range for Stability: Optimal stability at neutral pH levels; extreme pH conditions may lead to degradation.
Applications

Scientific Uses

Aec kanamycin A is widely used in clinical settings for treating infections caused by susceptible bacteria. Its applications extend beyond human medicine into veterinary medicine and agriculture, where it is used as a growth promoter in livestock under strict regulations due to concerns about antibiotic resistance.

In research settings, kanamycin is utilized as a selection marker in molecular biology techniques, particularly in cloning and gene expression studies due to its ability to confer resistance against bacterial strains.

Structural Analysis of Kanamycin A

Chemical Composition and Stereochemical Configuration

Kanamycin A (C₁₈H₃₆N₄O₁₁) is a pseudotrisaccharide aminoglycoside antibiotic featuring three primary structural domains: a central 2-deoxystreptamine (2-DOS) ring linked to 6-amino-6-deoxy-D-glucose (ring II) at the 4-position and 3-amino-3-deoxy-D-glucose (ring III) at the 6-position. The molecule exists as a sulfate salt monohydrate in crystalline form, adopting a triclinic lattice (space group P1) with cell dimensions a = 7.2294(14) Å, b = 12.4922(15) Å, c = 7.1168(9) Å, α = 94.74(1)°, β = 89.16(1)°, γ = 91.59(1)° [10]. Stereochemical analysis reveals that rings I (2-DOS) and II exist in a chair conformation (⁴C₁), while ring III adopts a twisted boat configuration. At physiological pH, kanamycin A exhibits protonation at three amino groups (pKₐ ~6-8), resulting in a net +3 charge that facilitates electrostatic interactions with bacterial rRNA [10].

Comparative Analysis of Kanamycin A, B, C, and X Isomers

Kanamycin complex produced by Streptomyces kanamyceticus comprises four primary isoforms differing in hydroxylation and amination patterns:

Table 1: Structural and Biological Comparison of Kanamycin Isomers

IsomerRing III ModificationRelative Antibacterial ActivityBiosynthetic Precursor
Kanamycin A2′-Hydroxyl groupHighKanamycin B
Kanamycin B2′-Amino groupHighestDirect product of glycosyltransfer
Kanamycin C2′-Amino group; 3′,4′-didehydroModerateBranch point intermediate
Kanamycin X6′-Hydroxyl groupLowParallel pathway intermediate

Kanamycin B serves as the direct precursor to kanamycin A via enzymatic deamination. It demonstrates superior antibacterial potency due to its 2′-amino group enhancing rRNA affinity. Kanamycin C, characterized by a 3′,4′-didehydro structure, and kanamycin X, lacking the 6′-amino group, exhibit reduced activity and represent biosynthetic dead-ends [2] [5].

Biosynthetic Pathways in Streptomyces kanamyceticus

Kanamycin biosynthesis initiates with the conversion of D-glucopyranose 6-phosphate to 2-deoxystreptamine (2-DOS), followed by glycosyltransfer reactions. The pathway bifurcates due to promiscuity of glycosyltransferases, utilizing UDP-N-acetyl-α-D-glucosamine or UDP-α-D-glucose to form parallel branches converging at kanamycin A [5].

Role of Kanamycin B Dioxygenase (KanJ) in Oxidative Deamination

The terminal step in kanamycin A biosynthesis involves oxidative deamination of kanamycin B catalyzed by the α-ketoglutarate-dependent dioxygenase KanJ. This enzyme converts the C2′ amino group of kanamycin B to a ketone, releasing ammonia. Structural studies reveal KanJ's active site contains a non-heme iron center coordinated by His158, Asp160, and His240 (PDB: 6S0R). Substrate specificity is governed by hydrogen bonds between the antibiotic's methylamino group and conserved residues Asp134 and Cys150. Upon substrate binding, conformational changes in the C-terminal loop position Gln80 and Asn120 for optimal catalysis [9]. Density functional theory simulations indicate a pH-dependent mechanism: at acidic pH, the reaction proceeds via sequential hydrogen atom transfers forming an imine intermediate, while at basic pH, direct OH rebound yields a hemiaminal species [9]. Genetic disruption of kanJ in S. kanamyceticus results in exclusive kanamycin B production (3,268 ± 255 μg/mL), confirming its essential role [2].

Enzymatic Modifications in the 2-Deoxystreptamine Core

The 2-DOS core undergoes sequential modifications by aminoglycoside phosphotransferases (APHs) and dehydrogenases. The phosphorylation at the 3′-OH position by APH(3′) enzymes represents a key resistance mechanism. Structural analysis reveals APHs share catalytic domains with eukaryotic Ser/Thr/Tyr kinases despite <10% sequence identity. The active site features conserved residues (Lys44, Asp190, Asn195, Glu208) that coordinate ATP and Mg²⁺ ions. Mutagenesis studies confirm Asp190 positions the kanamycin hydroxyl group for nucleophilic attack on ATP's γ-phosphate, while Glu208 ligates Mg²⁺ essential for transition state stabilization [8] [3].

Structural Biology of Aminoglycoside-Modifying Enzymes

Kanamycin Kinase (APH(3')): Dimerization and Active Site Architecture

APH(3')-IIIa forms a functional dimer stabilized by disulfide bonds between Cys19 and Cys156 of adjacent monomers. Each monomer comprises two structural lobes: an N-terminal β-sheet domain (5 antiparallel β-strands) and a C-terminal α-helical domain. The active site resides in a deep cleft between these lobes, featuring a nucleotide positioning loop (NPL) that undergoes conformational closure upon ATP binding. The catalytic pocket is enriched with acidic residues (Asp, Glu) that electrostatically orient the positively charged kanamycin [3] [8]. Dimerization does not induce cooperativity, as the active sites are ~25 Å apart and function independently. The expansive binding pocket (volume ~1,200 ų) explains APH(3')'s substrate promiscuity toward 4,6-disubstituted aminoglycosides [3].

Table 2: Key Residues in APH(3') Catalytic Site

ResidueFunctionMutagenesis Effect
Lys44ATP phosphate coordination100-fold ↓ kcat
Asp190Substrate hydroxyl positioningAlters regioselectivity
Asn195Mg²⁺ coordinationImpaired ATP binding
Glu208Mg²⁺ ligation (critical)Complete activity loss
Ser27 (NPL)β-phosphate H-bondingAlters dissociative mechanism

Substrate Recognition and Catalytic Mechanisms

Kanamycin recognition by APH(3') involves: (1) electrostatic steering via protonated amino groups, (2) hydrogen bonding between hydroxyls and Asn195/Asn226, and (3) hydrophobic stacking of the 2-DOS ring with Phe161. The catalytic mechanism proceeds via dissociative phosphoryl transfer where Mg²⁺ (coordinated by Asn195/Glu208) stabilizes a metaphosphate transition state. Kinetic isotope effects (kH/D = 1.0) and solvent viscosity independence confirm that substrate deprotonation is not rate-limiting. The NPL repositions Ser27 to form a hydrogen bond with ATP's β-phosphate, facilitating γ-phosphate dissociation. Subsequently, the kanamycin 3′-OH attacks the electrophilic γ-phosphorus, yielding 3′-phospho-kanamycin with abolished ribosomal binding [3] [8].

Kanamycin A and Related Compounds Mentioned:

  • Kanamycin A
  • Kanamycin B
  • Kanamycin C
  • Kanamycin X
  • 2-Deoxystreptamine (2-DOS)
  • Kanamycin B Dioxygenase (KanJ)
  • Aminoglycoside Phosphotransferase (APH(3'))

Properties

CAS Number

73352-74-6

Product Name

Aec kanamycin A

IUPAC Name

2-aminoethyl N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate

Molecular Formula

C21H41N5O13

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C21H41N5O13/c22-1-2-35-21(34)26-7-3-6(24)17(38-20-15(32)14(31)12(29)8(4-23)36-20)16(33)18(7)39-19-13(30)10(25)11(28)9(5-27)37-19/h6-20,27-33H,1-5,22-25H2,(H,26,34)

InChI Key

LHQOLTPFOBFNAQ-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Synonyms

1-N-(2-aminoethoxycarbonyl)kanamycin A
AEC kanamycin A

Canonical SMILES

C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

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